1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
Description
1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a piperazine ring bonded to a dichlorophenyl group and an indole moiety
Properties
Molecular Formula |
C22H21Cl2N3O2 |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
1-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C22H21Cl2N3O2/c23-18-7-5-15(13-19(18)24)22(29)27-11-9-26(10-12-27)21(28)8-6-16-14-25-20-4-2-1-3-17(16)20/h1-5,7,13-14,25H,6,8-12H2 |
InChI Key |
BCDKWTZASQPKFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3,4-dichlorobenzoyl chloride under basic conditions to form the 4-[(3,4-dichlorophenyl)carbonyl]piperazine intermediate.
Coupling with Indole: The intermediate is then coupled with 3-(1H-indol-3-yl)propan-1-one using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling up the reaction: Using larger reactors and optimizing reaction times and temperatures.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new pharmaceuticals or as an intermediate in the synthesis of other active compounds.
Mechanism of Action
The mechanism by which 1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one exerts its effects is likely related to its ability to interact with specific molecular targets:
Molecular Targets: It may bind to receptors such as serotonin or dopamine receptors, or inhibit enzymes involved in inflammatory pathways.
Pathways Involved: The compound could modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1-{4-[(2,3-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one: Similar structure but with different chlorine substitution on the phenyl ring.
1-{4-[(3,4-difluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one: Fluorine atoms instead of chlorine, which may alter its biological activity.
Uniqueness
1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets, potentially leading to distinct pharmacological profiles.
Biological Activity
The compound 1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a synthetic molecule that has garnered attention due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a piperazine ring and an indole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 396.29 g/mol |
| LogP | 4.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 7 |
Research indicates that the compound interacts with multiple biological targets, primarily focusing on neurotransmitter receptors. Notably, it has shown affinity for dopamine receptors, particularly the D3 subtype, which is implicated in neuropsychiatric disorders.
Dopamine Receptor Interaction
Studies have demonstrated that the compound acts as a selective agonist for the D3 dopamine receptor. It promotes β-arrestin translocation and G protein activation while exhibiting minimal activity at D2 receptors. This selectivity is crucial for developing treatments with reduced side effects associated with broader dopamine receptor activation .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
- Antidepressant-like Activity : In animal models, administration of the compound produced significant antidepressant-like effects in forced swim tests, indicating its potential as an antidepressant agent.
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties in vitro, particularly against oxidative stress in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), suggesting its utility in treating neurodegenerative diseases .
Case Studies
- Dopamine Receptor Agonism : A study highlighted the compound's ability to activate D3 receptors with an EC50 of approximately 710 nM while showing antagonistic properties at D2 receptors with an IC50 of 15,700 nM . This dual action underscores its therapeutic potential in conditions like Parkinson's disease.
- Behavioral Studies : In behavioral assays involving mice, the compound was shown to reduce immobility time significantly compared to control groups, reinforcing its antidepressant-like effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
